3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic heptane structure
Preparation Methods
The synthesis of 3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins under mild and operationally simple conditions . The reaction is catalyzed by a chiral tertiary amine, which facilitates the enantioselective formation of the bicyclic structure.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common reagents and conditions used in these reactions include palladium-catalyzed processes and hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar compounds to 3-[(4-Acetylphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclic heptane derivatives, such as:
Norbornane: A simpler bicyclic heptane structure without the functional groups present in the target compound.
Camphor: A naturally occurring bicyclic compound with a ketone functional group.
Santalol: A bicyclic compound found in sandalwood oil, used in perfumery and aromatherapy.
These compounds share the bicyclic heptane core but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(4-acetylphenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c1-10(2)16-14-8-9-15(16)18(20(24)25)17(14)19(23)21-13-6-4-12(5-7-13)11(3)22/h4-7,14-15,17-18H,8-9H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
QFSUXUITZUUULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=CC=C(C=C3)C(=O)C)C(=O)O)C |
Origin of Product |
United States |
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